molecular formula C25H27N5O4S B2818135 Methyl 3-(2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 1251699-33-8

Methyl 3-(2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Katalognummer B2818135
CAS-Nummer: 1251699-33-8
Molekulargewicht: 493.58
InChI-Schlüssel: ULDJTLFFHBJJCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a piperazine ring, a pyrimidine ring, and a benzoate group . It’s likely that this compound could have interesting chemical and biological properties due to its structural complexity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures have been synthesized . Another study reported the co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The piperazine ring, in particular, is a common structural motif found in many biologically active compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • A study by Abu-Hashem et al. (2020) involved the synthesis of novel heterocyclic compounds, including derivatives of benzodifuranyl and thiazolopyrimidines, which showed significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity. These compounds potentially have applications in pain management and inflammation treatment (Abu-Hashem, Al-Hussain, & Zaki, 2020).

Antineoplastic Properties

  • Gong et al. (2010) studied the metabolism of Flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. The study identified primary metabolites and the main metabolic pathways, indicating potential applications in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).

Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibition

  • Shibuya et al. (2018) identified a compound as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1. This compound exhibits selectivity for ACAT-1 over ACAT-2, suggesting its usefulness in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Anticonvulsant Activity

  • Obniska et al. (2015) synthesized new amides derived from pyrrolidin-1-yl-acetic acid and evaluated them for anticonvulsant activity. Some compounds showed significant activity in animal models of epilepsy, indicating potential applications in epilepsy treatment (Obniska et al., 2015).

Nonaqueous Capillary Electrophoresis

  • Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for Imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, which is relevant for quality control in pharmaceutical applications (Ye, Huang, Li, Xiang, & Xu, 2012).

Zukünftige Richtungen

Given the structural complexity of this compound and the biological activity of similar compounds, it could be of interest for future research in medicinal chemistry .

Eigenschaften

IUPAC Name

methyl 3-[[2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-8-6-20(7-9-21)29-10-12-30(13-11-29)22-15-24(27-17-26-22)35-16-23(31)28-19-5-3-4-18(14-19)25(32)34-2/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDJTLFFHBJJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-((6-(4-(4-methoxyphenyl)piperazin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.